molecular formula C12H14Cl2N2O3 B565371 rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride CAS No. 1123191-88-7

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Cat. No.: B565371
CAS No.: 1123191-88-7
M. Wt: 305.155
InChI Key: YWOXMKIPAOEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride typically involves the reaction of 8-hydroxyquinoline with alanine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and alanine derivatives, which can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride involves its ability to chelate metal ions. This chelation process can influence various biological pathways, including enzyme activity and protein function. The compound targets metal ions such as zinc and copper, forming stable complexes that can modulate their biological availability and activity.

Comparison with Similar Compounds

Uniqueness: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is unique due to its dual functionality as both a metal-ion chelator and an amino acid derivative. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research .

Properties

IUPAC Name

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXMKIPAOEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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